

Application Note: Synthesis of Dimethyl Pimelate from Pimelic Acid

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Compound of Interest

Compound Name: *Dimethyl pimelate*

Cat. No.: *B158113*

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Abstract

This application note details a robust and high-yield protocol for the synthesis of **dimethyl pimelate** via the Fischer esterification of pimelic acid. Pimelic acid is reacted with an excess of methanol using p-toluenesulfonic acid as a catalyst to produce the corresponding diester. This method is scalable and consistently provides high-purity **dimethyl pimelate**, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and polymers.^{[1][2]} The protocol described herein provides a straightforward procedure for laboratory and pilot-scale production.

Introduction

Dimethyl pimelate (CAS 1732-08-7), the dimethyl ester of heptanedioic acid, is a key chemical intermediate in various industrial applications.^{[1][2][3]} It serves as a building block in the synthesis of complex organic molecules and polymers.^[1] The most common and direct method for its preparation is the Fischer esterification of pimelic acid with methanol in the presence of an acid catalyst.^{[1][4][5][6]} This process is an equilibrium-driven reaction where the use of excess alcohol as both a reactant and a solvent shifts the equilibrium towards the formation of the ester, ensuring a high conversion rate.^[4] This document provides a detailed experimental protocol, including reaction setup, workup, and purification, along with a summary of the expected quantitative data.

Data Presentation

The following table summarizes the quantitative data for the synthesis of **dimethyl pimelate** from pimelic acid.

Parameter	Value	Reference
Reactants		
Pimelic Acid	5000 g	[7]
Methanol	25000 ml	[7]
p-Toluenesulfonic Acid	200 g	[7]
Sodium Carbonate (for neutralization)	300 g	[7]
Reaction Conditions		
Temperature	Reflux	[7]
Reaction Time	7 hours	[7]
Product Information		
Product Name	Dimethyl Pimelate	[7]
CAS Number	1732-08-7	[3][7][8][9]
Molecular Formula	C ₉ H ₁₆ O ₄	[7][8][9]
Molecular Weight	188.22 g/mol	[7][8][9]
Yield and Purity		
Crude Product Mass	5911 g	[7]
Final Product Mass	5730 g	[7]
Yield	98.08%	[7]
Purity (GC)	99.8%	[7]
Physical Properties		
Appearance	Clear, colorless liquid	[8]
Boiling Point	121-122 °C @ 11 mmHg	[8]
Density	1.041 g/mL at 25 °C	[8]
Refractive Index (n ₂₀ /D)	1.431	[8]

Experimental Protocol

This protocol is based on a large-scale synthesis and can be scaled down as required.

Materials:

- Pimelic acid
- Methanol (reagent grade)
- p-Toluenesulfonic acid monohydrate
- Sodium carbonate
- 50 L glass reactor with mechanical stirrer, thermometer, and reflux condenser
- Heating mantle
- Filtration apparatus
- Rotary evaporator
- High-vacuum distillation apparatus

Procedure:

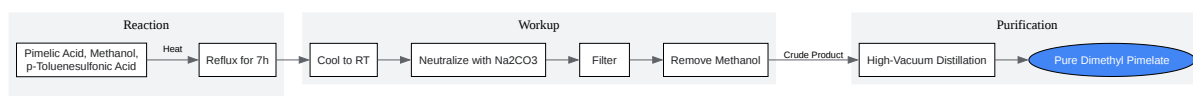
1. Reaction Setup: a. To a 50-liter glass reactor equipped with a mechanical stirrer, thermometer, and a reflux condenser, add 5000 g of pimelic acid. b. Add 25000 ml of methanol to the reactor. c. Add 200 g of p-toluenesulfonic acid to the mixture.^[7]
2. Esterification Reaction: a. Begin stirring the mixture. b. Heat the reactor to reflux and maintain the reflux for 7 hours.^[7] c. The reaction progress can be monitored by sampling and analyzing the consumption of pimelic acid (e.g., by TLC or GC). The reaction is considered complete when the raw material is less than 0.5%.^[7]
3. Workup: a. After 7 hours, stop heating and allow the reaction mixture to cool to room temperature.^[7] b. To neutralize the p-toluenesulfonic acid catalyst, slowly add 300 g of sodium carbonate to the stirred mixture.^[7] c. Stir for 30 minutes to ensure complete neutralization. d.

Filter the mixture to remove the sodium carbonate and any other solid byproducts. e. Remove the excess methanol from the filtrate using a rotary evaporator to obtain the crude **dimethyl pimelate**.^[7]

4. Purification: a. Transfer the crude **dimethyl pimelate** (approximately 5911 g) to a suitable single-neck flask for high-vacuum distillation.^[7] b. Set up the high-vacuum distillation apparatus. c. Heat the oil bath to 110 °C. d. Apply a high vacuum (approximately 42 Pa). e. Collect the fraction that distills at a gas-phase temperature of 74 °C.^[7] f. The purified **dimethyl pimelate** (approximately 5730 g) will be a clear, colorless liquid with a purity of 99.8%.^[7]

5. Storage: a. Store the purified **dimethyl pimelate** in a cool, dry place. For long-term storage, refrigeration at 0-8 °C is recommended.^[8]

Diagrams



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